(2-Bromophenyl)-(pyridin-4-yl)-methanone, also known by its IUPAC name, is a compound with the chemical formula and a CAS number of 14548-45-9. This compound is classified as an aromatic ketone, featuring a bromophenyl group attached to a pyridinyl group via a carbonyl (methanone) linkage. It is recognized for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of (2-Bromophenyl)-(pyridin-4-yl)-methanone can be accomplished through several methods, primarily involving nucleophilic substitution reactions or acylation processes. A common synthetic route includes:
This synthesis route highlights the importance of controlling reaction conditions to optimize yield and selectivity.
The molecular structure of (2-Bromophenyl)-(pyridin-4-yl)-methanone consists of:
The structural representation can be depicted using SMILES notation: BrC1=CC=CC=C1C(=O)C2=CC=CN=C2
.
(2-Bromophenyl)-(pyridin-4-yl)-methanone can undergo various chemical reactions:
The mechanism of action for (2-Bromophenyl)-(pyridin-4-yl)-methanone primarily revolves around its interactions with biological targets, particularly enzymes involved in metabolic pathways.
The physical properties of (2-Bromophenyl)-(pyridin-4-yl)-methanone include:
Chemical properties include:
Relevant data on stability indicate that it should be stored in a cool, dry place away from light to prevent degradation .
(2-Bromophenyl)-(pyridin-4-yl)-methanone has several significant applications in scientific research:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3